Ethyl 3-bromo-2,2-difluoropropanoate

Description

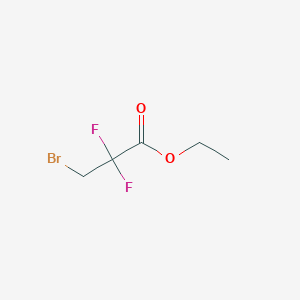

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2O2/c1-2-10-4(9)5(7,8)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIFTLNQZPFIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553905 | |

| Record name | Ethyl 3-bromo-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111773-24-1 | |

| Record name | Ethyl 3-bromo-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-2,2-difluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 3-bromo-2,2-difluoropropanoate: A Key Building Block in Fluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2,2-difluoropropanoate, identified by its CAS number 111773-24-1, is a pivotal fluorinated building block in modern organic synthesis.[1] Its unique structure, featuring a difluoro group at the α-position and a bromine atom at the β-position, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of complex molecules.[2] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, bioavailability, and overall efficacy, driving the demand for versatile fluorinated reagents like this compound.[1][2]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 111773-24-1 | [1][3][4] |

| Molecular Formula | C₅H₇BrF₂O₂ | [1][3] |

| Molecular Weight | 217.01 g/mol | [5] |

| Appearance | Colorless liquid | [4] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Boiling Point | 157.6 ± 35.0 °C (Predicted) | [1][3] |

| Flash Point | 55 °C | [1][3] |

| InChI Key | PLIFTLNQZPFIPS-UHFFFAOYSA-N | [1][3] |

| SMILES | CCOC(=O)C(F)(F)CBr | |

| Purity | ≥95.0% to ≥98% (Commercially available) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. One documented method involves the reaction of 2,2,3,3-tetrafluorooxetane with magnesium bromide in diethyl ether.

Synthesis from 2,2,3,3-Tetrafluorooxetane

This procedure outlines the synthesis of this compound from 2,2,3,3-tetrafluorooxetane.

Reaction Scheme:

Experimental Protocol:

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of magnesium bromide in diethyl ether.

-

Reaction Initiation: Cool the flask to 0 °C using an ice bath.

-

Addition of Reactant: Slowly add 2,2,3,3-tetrafluorooxetane to the stirred solution of magnesium bromide over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 20 °C and continue stirring for 3 hours.[3]

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Summary of Synthesis Conditions:

| Parameter | Value |

| Starting Material | 2,2,3,3-Tetrafluorooxetane |

| Reagent | Magnesium bromide in Diethyl ether |

| Temperature | 0 - 20 °C |

| Reaction Time | 3 hours |

| Yield | 81% |

Reference: Organic and Biomolecular Chemistry, 2011, vol. 9, #15, p. 5493 - 5502.[3]

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound is a versatile reagent, primarily used for the introduction of the -CF₂CH₂Br moiety into organic molecules. This functional group can then be further manipulated to create a variety of fluorine-containing compounds.

Role as a Fluorinated Building Block

The presence of the difluoromethylene group is of particular interest in medicinal chemistry. This group can act as a bioisostere for an oxygen atom or a methylene group, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate. The bromine atom provides a reactive handle for nucleophilic substitution or for the formation of organometallic reagents.

Key Reactions and Transformations

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce the difluoroethyl group into a target molecule.

-

Reformatsky Reaction: While not as common as with α-bromoesters, this compound can potentially undergo Reformatsky-type reactions with aldehydes and ketones in the presence of activated zinc to form β-hydroxy-α,α-difluoroesters.

-

Radical Reactions: The carbon-bromine bond can be cleaved under radical conditions to generate a difluoroalkyl radical, which can then participate in various carbon-carbon bond-forming reactions.

Caption: Logical flow of the application of this compound.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed. It can cause skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] It should be used in a well-ventilated area, preferably in a fume hood.[6] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6]

GHS Hazard Statements:

-

H226: Flammable liquid and vapour

-

H301: Toxic if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 3-bromo-2,2-difluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-2,2-difluoropropanoate, a key fluorinated building block in modern synthetic chemistry. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its applications in various fields, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.

Chemical Identity and Properties

This compound is a halogenated ester that serves as a versatile reagent in organic synthesis. Its unique structure, incorporating both bromine and fluorine atoms, imparts distinct reactivity and properties that are highly valued in the synthesis of complex molecules.

Chemical Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 3-bromo-2,2-difluoropropionate, 3-Bromo-2,2-difluoropropionic acid ethyl ester |

| CAS Number | 111773-24-1[1][2][3][4][5] |

| Molecular Formula | C₅H₇BrF₂O₂[1][2][3][4][5] |

| Molecular Weight | 217.01 g/mol [3][4] |

| SMILES | CCOC(=O)C(CBr)(F)F[3] |

| InChIKey | PLIFTLNQZPFIPS-UHFFFAOYSA-N[1][2][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A compilation of these properties is provided in Table 2.

| Property | Value |

| Appearance | Colorless liquid |

| Density | 1.564 ± 0.06 g/cm³ (Predicted)[1][2] |

| Boiling Point | 157.6 ± 35.0 °C (Predicted)[1][2] |

| Flash Point | 55 °C (131 °F)[1][2][4] |

| LogP | 1.5797[1][2][3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų[1][2][3] |

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications for this compound:

-

Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: A comprehensive list of precautionary statements, including P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking) and P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), can be found on the safety data sheet (SDS) provided by the supplier.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the presence of multiple reactive sites. The bromine atom can be displaced in nucleophilic substitution reactions, and the ester group can undergo various transformations. A common and important reaction involving α-halo esters is the Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[6] This reaction is a powerful tool for carbon-carbon bond formation.

Objective: To synthesize a β-hydroxy ester via the reaction of this compound with a model aldehyde (e.g., benzaldehyde) using zinc.

Materials:

-

This compound

-

Benzaldehyde

-

Activated Zinc dust

-

Anhydrous Toluene

-

Anhydrous Diethyl ether

-

1 M Hydrochloric acid

-

Saturated Sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium sulfate or Sodium sulfate

-

Iodine (for zinc activation, optional)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents). A small crystal of iodine can be added to initiate the activation.

-

Reaction Setup: Add anhydrous toluene to the flask.

-

Initiation: A small portion of a solution of this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous toluene is added to the zinc suspension. The mixture is gently warmed until the reaction begins, which is often indicated by a color change or the disappearance of the iodine color.

-

Addition: The remaining solution of the ester and aldehyde is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 30-60 minutes to ensure complete reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then to 0 °C in an ice bath. The reaction is quenched by the slow addition of 1 M hydrochloric acid.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volumes).

-

Washing: The combined organic layers are washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired β-hydroxy ester.

Logical Workflow for the Reformatsky Reaction

The following diagram illustrates the key steps in the experimental workflow for the Reformatsky reaction.

Caption: Experimental workflow for the Reformatsky synthesis of a β-hydroxy ester.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found, its structure allows for the prediction of characteristic signals in common spectroscopic analyses.

¹H NMR Spectroscopy (Proton NMR)

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl ester would be expected.

-

Methylene Group adjacent to Bromine: A triplet corresponding to the methylene protons (-CH₂Br) would be observed, with coupling to the two adjacent fluorine atoms.

¹³C NMR Spectroscopy (Carbon NMR)

-

Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) would be present in the downfield region.

-

Difluorinated Carbon: A triplet for the carbon atom bonded to the two fluorine atoms (-CF₂-) due to C-F coupling.

-

Other Carbons: Signals corresponding to the carbons of the ethyl group (-OCH₂CH₃) and the methylene group attached to bromine (-CH₂Br) would also be present.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group would be expected around 1740-1760 cm⁻¹.

-

C-F Stretch: Strong absorption bands for the C-F bonds would likely appear in the region of 1000-1400 cm⁻¹.

-

C-Br Stretch: An absorption band for the C-Br bond would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and industry.[5] The presence of the difluoromethyl group is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of fluorine-containing drugs.[3][5]

-

Agrochemicals: The fluorinated structure is utilized in the development of pesticides with improved environmental persistence and efficacy.[5]

-

Materials Science: It is used in the synthesis of advanced polymers and coatings with enhanced thermal and chemical resistance.[5]

The following diagram illustrates the role of this compound as a precursor in these key application areas.

Caption: Applications of this compound in various industries.

References

- 1. Ethyl 3-bromo-2,2-difluoropropionate synthesis - chemicalbook [chemicalbook.com]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. innospk.com [innospk.com]

- 4. Ethyl, 3-bromo-2,2-difluoropropionate [lzchemical.com]

- 5. scribd.com [scribd.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Properties of Ethyl 3-bromo-2,2-difluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2,2-difluoropropanoate, with the CAS number 111773-24-1, is a halogenated ester of significant interest in synthetic organic chemistry.[1][2] Its unique structural features, including the presence of both bromine and fluorine atoms, make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the known physical properties of this compound, focusing on quantitative data and highlighting the current state of knowledge.

Physicochemical Data

The physical properties of this compound are crucial for its handling, application in reactions, and for purification processes. The available data, primarily from computational predictions, are summarized in the table below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C5H7BrF2O2 | [1][2] |

| Molecular Weight | 217.01 g/mol | [3][4] |

| Boiling Point | 157.6 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 55 °C | [1][2] |

| Refractive Index | Not available | |

| Solubility | Described as having good solubility in various solvent systems.[5] | [5] |

| Appearance | Colorless liquid | [6] |

It is important to note that the boiling point and density are predicted values and have not been experimentally verified in the available literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the currently available scientific literature. However, standard methodologies for determining these properties for a liquid organic compound would be applicable.

Boiling Point Determination

The boiling point of a liquid can be determined using several standard laboratory techniques, such as:

-

Simple Distillation: The compound would be heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid boils and its vapor condenses would be recorded as the boiling point.

-

Micro-boiling Point Determination: For small sample sizes, a Thiele tube or a similar apparatus can be used. A capillary tube containing the sample is heated in a bath, and the temperature at which a steady stream of bubbles emerges is observed.

Density Measurement

The density of a liquid is typically determined using one of the following methods:

-

Pycnometer: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.

-

Hydrometer: A hydrometer is floated in the liquid, and the density is read directly from the calibrated scale.

Refractive Index Measurement

The refractive index, a measure of how light bends as it passes through the substance, is determined using a refractometer. A few drops of the liquid are placed on the prism of the instrument, and the refractive index is read from the scale. This measurement is typically performed at a standard temperature, such as 20°C or 25°C.

Solubility Assessment

To determine the solubility of this compound in various solvents (e.g., water, ethanol, acetone, dichloromethane), a known amount of the compound would be added to a specific volume of the solvent at a given temperature. The mixture would be agitated until saturation is reached. The concentration of the dissolved solute would then be determined by a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography.

Logical Relationships in Synthesis

While this guide focuses on physical properties, it is relevant to understand the compound's position in a synthetic workflow. This compound is often used as an intermediate. A general representation of its role in a multi-step synthesis is depicted below.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Ethyl 3-bromo-2,2-difluoropropionate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 3-bromo-2,2-difluoropropionate (≥95.0%) - Amerigo Scientific [amerigoscientific.com]

- 5. innospk.com [innospk.com]

- 6. Ethyl, 3-bromo-2,2-difluoropropionate [lzchemical.com]

Spectroscopic Data of Ethyl 3-bromo-2,2-difluoropropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-bromo-2,2-difluoropropanoate (CAS No. 111773-24-1). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. This information is intended to serve as a valuable reference for researchers and scientists engaged in the synthesis, characterization, and application of fluorinated organic compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇BrF₂O₂

-

Molecular Weight: 217.01 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~4.30 | Quartet (q) | 2H | -OCH₂CH₃ | ~7.1 |

| ~3.85 | Triplet (t) | 2H | BrCH₂- | ~13.5 (³JHF) |

| ~1.35 | Triplet (t) | 3H | -OCH₂CH₃ | ~7.1 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (t) | C=O |

| ~115 (t) | -CF₂- |

| ~63 | -OCH₂CH₃ |

| ~35 (t) | BrCH₂- |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -105 | Triplet (t) | ~13.5 (³JHF) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 216/218 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |

| 171/173 | High | [M - OCH₂CH₃]⁺ |

| 137 | Moderate | [M - Br]⁺ |

| 109 | High | [BrCH₂CF₂]⁺ |

| 45 | High | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a standard 30-degree pulse.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to an appropriate range for fluorinated organic compounds.

-

Use a proton-decoupled pulse sequence to simplify the spectrum, or a coupled spectrum to observe H-F couplings.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragments.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway in mass spectrometry for this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted MS Fragmentation Pathway.

The Versatile Reactivity of Ethyl 3-bromo-2,2-difluoropropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-2,2-difluoropropanoate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the gem-difluoroethyl motif into a wide range of molecular scaffolds. Its strategic placement of bromine and fluorine atoms imparts a unique reactivity profile, making it a versatile reagent in pharmaceutical and agrochemical research. This technical guide provides an in-depth exploration of its core reactivity, supported by experimental data and detailed protocols.

Physicochemical Properties

| Property | Value |

| CAS Number | 111773-24-1 |

| Molecular Formula | C₅H₇BrF₂O₂ |

| Molecular Weight | 217.01 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 157.6 ± 35.0 °C (Predicted) |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 55 °C |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2,2,3,3-tetrafluorooxetane with diethyl ether in the presence of magnesium bromide.[1]

Experimental Protocol: Synthesis from 2,2,3,3-Tetrafluorooxetane

To a solution of 2,2,3,3-tetrafluorooxetane in diethyl ether, magnesium bromide is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to 20 °C and stirred for 3 hours. After quenching with a saturated aqueous solution of ammonium chloride, the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

| Reactants | Conditions | Yield | Reference |

| 2,2,3,3-Tetrafluorooxetane, Diethyl ether, Magnesium bromide | 0 - 20 °C, 3 h, Inert atmosphere | 81% | [1] |

Core Reactivity Profile

The reactivity of this compound is primarily centered around the carbon-bromine bond, which is susceptible to nucleophilic displacement, and can also participate in organometallic and radical-mediated transformations.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward introduction of amine, thiol, azide, and other functionalities at the 3-position.

The reaction with primary and secondary amines provides access to valuable β-amino acid derivatives, which are important building blocks in medicinal chemistry.

Thiolates, generated from thiols and a base, readily displace the bromide to form the corresponding thioethers.

The substitution with sodium azide provides a convenient route to ethyl 3-azido-2,2-difluoropropanoate, a versatile intermediate that can be further transformed into amines or used in click chemistry.

Reformatsky-Type Reactions

In the presence of zinc metal, this compound forms an organozinc reagent that can add to carbonyl compounds and imines. This reaction is a powerful tool for carbon-carbon bond formation.

The Reformatsky reaction with aldehydes and ketones yields β-hydroxy-α,α-difluoroesters.

The aza-Reformatsky reaction with imines is a key step in the synthesis of β-lactams and β-amino acids containing the difluoromethylene group.[2]

Radical Reactions

The carbon-bromine bond of this compound can undergo homolytic cleavage to generate a difluoroester radical. This radical can then participate in various addition reactions, most notably Atom Transfer Radical Addition (ATRA) to alkenes.

The addition of the difluoroester radical to alkenes, often initiated by a radical initiator or photoredox catalysis, followed by bromine atom transfer, leads to the formation of more complex brominated difluoroesters.[3]

Metal-Catalyzed Cross-Coupling Reactions

While less common for this specific substrate, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form carbon-carbon bonds with aryl, vinyl, or alkyl partners. These reactions often require the in situ formation of an organometallic species.

Applications in Multi-Step Synthesis

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of complex, biologically active molecules. An example is its use in the synthesis of fluorinated amino acids and their derivatives.

Summary of Reactivity and Applications

| Reaction Type | Reagents | Product Type | Key Applications |

| Nucleophilic Substitution | Amines, Thiols, Azides, etc. | 3-Substituted-2,2-difluoropropanoates | Synthesis of β-amino acids, thioethers, and azides.[3] |

| Reformatsky Reaction | Aldehydes, Ketones, Imines; Zn | β-Hydroxy or β-Amino-α,α-difluoroesters, β-Lactams | Synthesis of fluorinated β-hydroxy esters and β-amino acid derivatives. |

| Radical Addition (ATRA) | Alkenes; Radical Initiator | Brominated difluoroesters | Elaboration of carbon chains with difluoroester functionality.[3] |

| Cross-Coupling | Organometallic reagents; Pd or Cu catalyst | Aryl/Vinyl/Alkyl-difluoropropanoates | Formation of C-C bonds. |

This guide highlights the principal reactive pathways of this compound. Its ability to serve as a precursor to a variety of functionalized difluorinated compounds underscores its importance as a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Further exploration of its reactivity is expected to uncover even more applications in the years to come.

References

- 1. innospk.com [innospk.com]

- 2. N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-bromo-2,2-difluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Ethyl 3-bromo-2,2-difluoropropanoate (CAS No. 111773-24-1). The information is intended for laboratory personnel and professionals in the field of drug development and scientific research.

Chemical Identification and Properties

This compound is a halogenated ester recognized for its utility as a building block in synthetic organic chemistry, particularly in the synthesis of fluorine-containing molecules for pharmaceuticals and agrochemicals.[1][2] Its unique structure, incorporating both bromine and fluorine atoms, imparts distinct reactivity.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇BrF₂O₂[1] |

| Molecular Weight | 217.01 g/mol |

| CAS Number | 111773-24-1[1] |

| Appearance | Liquid |

| Boiling Point | 157.6 ± 35.0 °C (Predicted)[3] |

| Flash Point | 55 °C[3] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted)[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risks.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the necessary PPE.

References

A Technical Guide to Ethyl 3-Bromo-2,2-Difluoropropanoate: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Ethyl 3-bromo-2,2-difluoropropanoate, a key building block in modern medicinal chemistry and materials science. This document details commercially available sources, purity levels, and provides a foundational experimental protocol for its use in organic synthesis.

Core Compound Information

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 111773-24-1 |

| Molecular Formula | C₅H₇BrF₂O₂ |

| Molecular Weight | 217.01 g/mol |

Supplier and Availability Overview

The acquisition of high-quality starting materials is critical for reproducible and successful research outcomes. This compound is available from a range of global suppliers, primarily based in China. Purity levels are typically high, though this can vary between vendors. The following table summarizes publicly available data from various suppliers. Note that specific quantities and lead times often require direct inquiry.

| Supplier | Purity | Notes |

| JHECHEM CO LTD | 95%, 99% | A manufactory with 4 years of experience on Echemi.[1] |

| Henan Lihao Chem Plant Limited | 99% | Listed as a supplier on Echemi.[1] |

| Compound Net Biotechnology Inc. | 95% | Listed as a supplier on Echemi.[1] |

| ChemScene | ≥97% | Provides the compound under catalog number CS-0235495.[2] |

| BLD Pharm | Not Specified | Available for online orders. |

| CHEMLYTE SOLUTIONS CO.,LTD | ≥95.0% | A manufactory with 3 years of experience on Echemi.[3] |

Experimental Protocols

This compound is a versatile reagent, frequently employed in nucleophilic substitution and addition reactions. One of its key applications is in the Reformatsky reaction to synthesize β-hydroxy-α,α-difluoroesters.

Detailed Methodology: Reformatsky-Type Reaction

This protocol describes the generation of a zinc enolate from this compound and its subsequent reaction with an electrophile, as adapted from a peer-reviewed procedure.[4]

Materials:

-

This compound

-

Zinc powder

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., aldehyde or ketone)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Activation of Zinc: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend zinc powder (2 equivalents) in anhydrous THF (1 mL per 100 mg of Zn). To this suspension, add trimethylsilyl chloride (1 equivalent) dropwise with stirring. Stir the mixture for 10 minutes at room temperature.

-

Formation of the Zinc Enolate: Cool the activated zinc suspension in an ice bath. Add this compound (1 equivalent) dropwise to the cooled suspension. Stir the reaction mixture for 25 minutes at 0°C.

-

Reaction with Electrophile: To the freshly prepared zinc enolate, add a solution of the desired electrophile (e.g., an aldehyde or ketone; 1 equivalent) in anhydrous THF (3 mL per mmol of electrophile) at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

-

Extraction and Drying: Filter the mixture through a pad of Celite®. Transfer the filtrate to a separatory funnel and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Sourcing and Experimental Workflow

The following diagram illustrates a typical workflow for sourcing and utilizing a chemical intermediate like this compound in a research and development setting.

Caption: Workflow for Sourcing and Utilizing this compound.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its derivatives are often designed to interact with specific biological targets. The following diagram illustrates a logical relationship in a drug discovery context where this compound could be a crucial starting material.

Caption: Role of this compound in Drug Discovery.

References

- 1. 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester | 141546-96-5 | Benchchem [benchchem.com]

- 2. CN116583504A - Benzothiazepine compounds and their use as bile acid modulators - Google Patents [patents.google.com]

- 3. ethyl 3-amino-2,2-difluoropropanoate;hydrochloride541547-37-9,Purity95%_Bepharm.Ltd [molbase.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Ethyl 3-bromo-2,2-difluoropropanoate: A Versatile Fluorinated Building Block for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-2,2-difluoropropanoate, a colorless liquid at room temperature, has emerged as a pivotal fluorinated building block in modern organic synthesis. Its unique trifunctional structure, featuring a reactive bromine atom, a synthetically useful ester, and the influential gem-difluoro group, makes it a highly versatile reagent for the introduction of the valuable -CF2- moiety into a wide array of molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on practical experimental details for laboratory use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 111773-24-1 |

| Molecular Formula | C5H7BrF2O2 |

| Molecular Weight | 217.01 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 157.6 ± 35.0 °C (Predicted)[1] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | 55 °C |

| Purity | ≥95.0% to ≥97% (Commercially available)[2] |

Table 2: Spectroscopic Data of this compound (Predicted and from Related Structures)

| Spectroscopy | Data |

| ¹H NMR | Predicted δ (ppm): ~4.4 (q, 2H, OCH₂), ~3.8 (t, 2H, CH₂Br), ~1.4 (t, 3H, CH₃) |

| ¹³C NMR | Predicted δ (ppm): ~163 (C=O), ~115 (t, J ≈ 250 Hz, CF₂), ~64 (OCH₂), ~35 (t, J ≈ 23 Hz, CH₂Br), ~14 (CH₃) |

| ¹⁹F NMR | Predicted δ (ppm): ~ -100 to -110 (t, J ≈ 17 Hz) |

| Mass Spectrometry (MS) | Exact Mass: 215.96000 |

| Infrared (IR) | Key Peaks (cm⁻¹): ~1765 (C=O stretch) |

Note: The NMR data are estimations based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Experimental verification is recommended.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. One common method involves the radical bromination of ethyl 2,2-difluoropropanoate.

Experimental Protocol: Radical Bromination of Ethyl 2,2-difluoropropanoate

This procedure outlines a general method for the free-radical bromination at the 3-position of the propanoate chain.

Materials:

-

Ethyl 2,2-difluoropropanoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl 2,2-difluoropropanoate (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by GC-MS or TLC.

-

After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Key Reactions and Applications

This compound is a versatile intermediate in a variety of chemical transformations, primarily exploiting the reactivity of the carbon-bromine bond.

Reformatsky Reaction

The Reformatsky reaction is a cornerstone application of this building block, enabling the formation of β-hydroxy-α,α-difluoroesters. These products are valuable precursors for various biologically active molecules. The reaction involves the formation of an organozinc intermediate (a Reformatsky reagent) which then adds to a carbonyl compound.

This protocol describes a typical Reformatsky reaction with an aromatic aldehyde as the electrophile.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Activated Zinc dust

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq) and anhydrous THF under an inert atmosphere.

-

A solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous THF is added dropwise to the zinc suspension.

-

The reaction mixture is gently heated to initiate the reaction. Once initiated, the addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

-

Cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding β-hydroxy-α,α-difluoroester.

References

Ethyl 3-bromo-2,2-difluoropropanoate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of Ethyl 3-bromo-2,2-difluoropropanoate, a pivotal fluorinated building block in modern medicinal chemistry and agrochemical research. This document details its discovery, historical and contemporary synthesis methodologies, physicochemical properties, and its significant role as a precursor in the development of therapeutic agents.

Introduction

This compound (CAS No. 111773-24-1) is a halogenated ester that has garnered significant attention as a versatile intermediate in organic synthesis. The presence of the difluoro-geminal group imparts unique electronic properties and conformational constraints, making it a valuable synthon for introducing the difluoromethylene moiety into larger, more complex molecules. This strategic incorporation often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the final bioactive compounds. This guide will explore the foundational aspects of this reagent, from its initial preparation to its application in cutting-edge drug discovery.

Discovery and Historical Context

The first synthesis of this compound is attributed to the work of Wakselman and colleagues. Their pioneering efforts in organofluorine chemistry laid the groundwork for the preparation of a variety of α,α-difluorinated carbonyl compounds. The initial reported synthesis involved the challenging fluorination of ethyl bromopyruvate using sulfur tetrafluoride (SF4) in an autoclave.[1][2] This method, while effective, utilized hazardous reagents and required specialized equipment, which limited its widespread adoption in the broader chemical community. Subsequent developments have focused on milder and more accessible synthetic routes.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. It is important to note that while some experimental data is available, certain parameters are based on predicted values from computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrF₂O₂ | |

| Molecular Weight | 217.01 g/mol | |

| CAS Number | 111773-24-1 | |

| Boiling Point | 67-71 °C @ 1.5 mmHg | Experimental |

| Density | 1.564 g/cm³ (Predicted) | Predicted |

| Refractive Index | 1.419 (Predicted) | Predicted |

| Flash Point | 68 °C (Predicted) | Predicted |

| 1H NMR Spectrum | Data not explicitly available in searched literature. | - |

| 13C NMR Spectrum | Data not explicitly available in searched literature. | - |

Experimental Protocols

Historical Synthesis: Fluorination of Ethyl Bromopyruvate (Wakselman et al. Method)

Note: This is a generalized description based on secondary reports. The original publication with detailed experimental parameters was not identified in the conducted search. This reaction should only be performed by trained professionals in a specialized laboratory equipped to handle hazardous materials like sulfur tetrafluoride.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound as reported by Wakselman et al.

Procedure Outline:

-

Ethyl bromopyruvate is placed in a high-pressure autoclave.

-

The autoclave is cooled, and a catalytic amount of hydrogen fluoride (HF) is added.

-

Sulfur tetrafluoride (SF4) is introduced into the sealed reactor.

-

The mixture is heated under pressure for a specified duration.

-

After cooling and venting of excess SF4, the crude product is carefully worked up and purified, typically by distillation under reduced pressure, to yield this compound.

Contemporary Application: Synthesis of a Bile Acid Modulator Intermediate

The following protocol is adapted from patent literature and demonstrates the use of this compound as a key building block in the synthesis of a precursor to bile acid modulators.[3][4]

Reaction Scheme:

Caption: Synthesis of a difluoroether intermediate for bile acid modulators.

Procedure:

-

To a stirred solution of the starting phenolic benzothiazepine derivative in anhydrous N,N-dimethylformamide (DMF) at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil) is added portionwise.

-

The reaction mixture is stirred at 0 °C for 15 minutes to allow for the formation of the sodium phenoxide.

-

This compound is then added dropwise to the reaction mixture.

-

The reaction is heated to 65 °C and stirred for 16 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0 °C and quenched by the addition of dilute hydrochloric acid (1.5 N) until the pH is approximately 4.

-

The mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the desired difluoroether intermediate.

Role in Drug Discovery and Signaling Pathways

This compound does not have a direct role in biological signaling pathways. Its significance lies in its utility as a synthetic building block for the creation of novel therapeutic agents. The introduction of the difluoromethylene group can profoundly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.

A prominent application is in the synthesis of inhibitors of the Apical Sodium-Dependent Bile Acid Transporter (ASBT) and/or the Liver Bile Acid Transporter (LBAT).[3][4] These transporters are crucial for the enterohepatic circulation of bile acids. By inhibiting these transporters, the reabsorption of bile acids is reduced, which can lead to a variety of therapeutic effects, including:

-

Lowering of plasma cholesterol levels: The liver compensates for the loss of bile acids by synthesizing new bile acids from cholesterol, thereby reducing circulating cholesterol levels.

-

Improved insulin resistance: Modulation of bile acid signaling has been shown to impact glucose metabolism.

-

Treatment of cholestatic liver diseases: Reducing the bile acid burden on the liver can be beneficial in these conditions.

The logical workflow for the application of this compound in this context is illustrated below.

Caption: The role of this compound in the drug discovery workflow for bile acid modulators.

Conclusion

This compound has evolved from a compound accessible only through challenging, early-stage organofluorine chemistry to a commercially available and widely used building block in modern synthetic chemistry. Its utility in introducing the difluoromethylene group has been instrumental in the development of new drug candidates, particularly in the area of metabolic diseases. While its direct biological activity is negligible, its indirect contribution to the modulation of critical signaling pathways through the synthesis of potent inhibitors underscores its importance for researchers and professionals in the field of drug development. Future research will likely continue to uncover new applications for this versatile fluorinated reagent.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. WO2021110886A1 - Benzothia(di)azepine compounds and their use as bile acid modulators - Google Patents [patents.google.com]

- 4. CN116583504A - Benzothiazepine compounds and their use as bile acid modulators - Google Patents [patents.google.com]

A Technical Guide to Ethyl 3-bromo-2,2-difluoropropanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 3-bromo-2,2-difluoropropanoate, a key fluorinated building block in modern organic synthesis. This document consolidates its chemical identity, physicochemical properties, and details its application in synthetic methodologies relevant to drug discovery and development.

Chemical Identity and Synonyms

This compound is a valuable reagent in the synthesis of complex fluorinated molecules.[1] It is identified by the CAS Number 111773-24-1 . For clarity and comprehensive literature searching, a list of its common synonyms and alternative identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Systematic Name | This compound |

| Common Synonyms | Ethyl 3-bromo-2,2-difluoropropionate[1] |

| 3-Bromo-2,2-difluoro-propionic acid ethyl ester | |

| Propanoic acid, 3-bromo-2,2-difluoro-, ethyl ester[1] | |

| German Name | 3-Brom-2,2-difluorpropansaeureethylester |

| CAS Number | 111773-24-1[1] |

| Molecular Formula | C₅H₇BrF₂O₂[1] |

| InChIKey | PLIFTLNQZPFIPS-UHFFFAOYSA-N |

Physicochemical Properties

The unique physicochemical properties of this compound, imparted by the presence of both bromine and fluorine atoms, make it a versatile reagent. The difluoro group at the α-position increases the electrophilicity of the carbonyl group and the acidity of the α-proton, while the bromine at the β-position serves as a good leaving group in nucleophilic substitution reactions.[1]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 217.01 g/mol | [1] |

| Density (Predicted) | 1.564 ± 0.06 g/cm³ | Echemi |

| Boiling Point (Predicted) | 157.6 ± 35.0 °C | Echemi |

| Flash Point | 55 °C | Echemi |

| Purity | ≥95.0% or ≥99.0% | Echemi |

| PSA | 26.3 | Echemi |

| XLogP3 | 1.57970 | Echemi |

Note: Some physical properties are predicted values from chemical databases.

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity allows for the introduction of a difluorinated carbon unit into a target molecule.

Synthesis of this compound

A common method for the synthesis of this compound involves the fluorination of ethyl bromopyruvate using sulfur tetrafluoride in an autoclave.

Application in Nucleophilic Substitution Reactions

This compound is frequently used as an electrophile in nucleophilic substitution reactions to introduce the -CH₂CF₂COOEt fragment.

Experimental Protocol: General Procedure for Nucleophilic Substitution

A solution of a nucleophile (e.g., a phenol or an amine) and a base (e.g., NaH or K₂CO₃) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile) is prepared at a controlled temperature (e.g., 0 °C). To this mixture, a solution of this compound in the same solvent is added dropwise. The reaction is then stirred at a specific temperature (e.g., 65-90 °C) for a designated period (e.g., 3-16 hours). Progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with an acidic solution (e.g., dilute HCl) and the product is extracted with an organic solvent (e.g., EtOAc). The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

Application in Reformatsky-Type Reactions

This compound is also utilized in Reformatsky-type reactions, where it forms a zinc enolate that can then react with electrophiles like imines.

Experimental Protocol: Reformatsky-Type Reaction for the Preparation of β-Amino Esters

-

Zinc Activation: Trimethylsilyl chloride (1 equivalent) is added to a stirred suspension of zinc powder (2 equivalents) in anhydrous THF.

-

Enolate Formation: After a brief period of activation (e.g., 10 minutes), this compound (1 equivalent) is added dropwise to the zinc suspension, typically under cooling with an ice bath.

-

Reaction with Electrophile: After the enolate formation is complete (e.g., 25 minutes), a solution of the imine (1 equivalent) in THF is added at room temperature.

-

Reaction Progression and Work-up: The mixture is stirred for several hours (e.g., 3 hours) at a temperature ranging from room temperature to 50 °C. The reaction is then quenched by the addition of aqueous sodium bicarbonate. The mixture is filtered, and the aqueous phase is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the desired N-substituted ethyl 3-amino-2,2-difluoropropanoate, which can be purified by column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates a general synthetic workflow where this compound serves as a key building block for the synthesis of more complex molecules, such as β-amino esters, which are valuable intermediates in drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-bromo-2,2-difluoropropanoate from 2,2,3,3-tetrafluorooxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-bromo-2,2-difluoropropanoate, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis is achieved through the Lewis acid-mediated ring-opening of 2,2,3,3-tetrafluorooxetane with ethanol, followed by the introduction of a bromine atom. This method, adapted from Yamada et al., offers a high-yielding and efficient route to the target compound.[1]

Introduction

This compound is a key intermediate in the synthesis of various complex molecules. The presence of the difluoro group can impart unique properties to the final compounds, such as increased metabolic stability and altered electronic characteristics. The synthesis from the readily available 2,2,3,3-tetrafluorooxetane provides a reliable and scalable method for accessing this important reagent.

Reaction Scheme

The overall reaction involves the ring-opening of 2,2,3,3-tetrafluorooxetane by ethanol in the presence of a Lewis acid, magnesium bromide etherate (MgBr₂·OEt₂), which also serves as the bromide source.

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on the procedure described by Yamada, S. et al. in Organic & Biomolecular Chemistry, 2011, vol. 9, #15, p. 5493 - 5502.[1]

Materials:

-

2,2,3,3-Tetrafluorooxetane

-

Magnesium bromide etherate (MgBr₂·OEt₂)

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl ether (Et₂O)

-

Argon gas

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add magnesium bromide etherate (1.5 mmol).

-

Evacuate and backfill the flask with argon gas (repeat three times) to ensure an inert atmosphere.[1]

-

Add anhydrous diethyl ether (3.0 mL) to the flask via syringe.

-

-

Addition of Reactants:

-

In a separate flame-dried vial, prepare a solution of 2,2,3,3-tetrafluorooxetane (1.0 mmol) in anhydrous ethanol (1.0 mL).

-

Cool the suspension of magnesium bromide etherate in diethyl ether to 0 °C using an ice bath.

-

Slowly add the solution of 2,2,3,3-tetrafluorooxetane in ethanol to the cooled suspension via syringe.

-

-

Reaction:

-

Allow the reaction mixture to stir at 0 °C for a designated period.

-

Gradually warm the reaction mixture to 20 °C and continue stirring for a total of 3 hours.[1]

-

-

Work-up (General Procedure):

-

Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.

-

Data Summary

| Parameter | Value | Reference |

| Yield | 81% | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | 0 - 20 °C | [1] |

| Atmosphere | Inert (Argon) | [1] |

Visualized Workflow

Caption: Step-by-step experimental workflow.

Safety Precautions

-

2,2,3,3-Tetrafluorooxetane is a volatile and potentially hazardous compound. Handle it in a well-ventilated fume hood.

-

Magnesium bromide etherate is moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Diethyl ether is highly flammable. Work away from open flames and sources of ignition.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound from 2,2,3,3-tetrafluorooxetane. The high yield and straightforward procedure make it a valuable tool for researchers in need of this important fluorinated building block.

References

Synthesis of Ethyl 3-bromo-2,2-difluoropropanoate: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 3-bromo-2,2-difluoropropanoate, a valuable fluorinated building block in the development of pharmaceuticals and agrochemicals.[1] The protocols detailed below are based on well-established synthetic transformations for the conversion of primary alcohols to alkyl bromides.

Compound Profile

| Property | Value | Reference |

| CAS Number | 111773-24-1 | [1][2][3][4] |

| Molecular Formula | C₅H₇BrF₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 217.01 g/mol | [2][4][5] |

| Appearance | Colorless liquid | [6] |

| Predicted Boiling Point | 157.6 ± 35.0 °C | [3] |

| Predicted Density | 1.564 ± 0.06 g/cm³ | [3] |

| Flash Point | 55 °C | [3] |

Synthesis Overview

The primary route for the synthesis of this compound involves the bromination of its precursor, Ethyl 2,2-difluoro-3-hydroxypropanoate. This transformation can be effectively achieved through two reliable and widely used methods: reaction with Phosphorus Tribromide (PBr₃) or the Appel Reaction. Both methods are known for their efficiency in converting primary alcohols to the corresponding bromides.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method A: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is based on the general reactivity of PBr₃ with primary alcohols, a reaction known for its high yields and avoidance of carbocation rearrangements.[7][8][9]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Ethyl 2,2-difluoro-3-hydroxypropanoate | 154.11 | 1.0 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 0.4 |

| Diethyl ether (anhydrous) | 74.12 | - |

| Saturated Sodium Bicarbonate Solution | - | - |

| Brine | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2,2-difluoro-3-hydroxypropanoate (1.0 eq.) dissolved in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Phosphorus Tribromide (0.4 eq.) dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and add saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation or flash column chromatography on silica gel.

Caption: Step-by-step workflow for the PBr₃ bromination method.

Method B: The Appel Reaction

The Appel reaction provides a mild and efficient alternative for converting primary alcohols to alkyl bromides using triphenylphosphine and a bromine source.[10][11][12]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Ethyl 2,2-difluoro-3-hydroxypropanoate | 154.11 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.2 |

| Carbon Tetrabromide (CBr₄) | 331.63 | 1.2 |

| Dichloromethane (DCM, anhydrous) | 84.93 | - |

| Hexane | 86.18 | - |

| Ethyl Acetate | 88.11 | - |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 2,2-difluoro-3-hydroxypropanoate (1.0 eq.) and Carbon Tetrabromide (1.2 eq.) in anhydrous dichloromethane.[13]

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve Triphenylphosphine (1.2 eq.) in anhydrous dichloromethane and add this solution dropwise to the cooled reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[14]

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue will contain the product and triphenylphosphine oxide as a byproduct.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the product from the byproduct.[13][15]

Caption: Step-by-step workflow for the Appel reaction protocol.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Phosphorus tribromide is corrosive and reacts violently with water.[16] Handle with extreme care.

-

Carbon tetrabromide is toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a suspected carcinogen.

-

This compound is flammable and toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]

Concluding Remarks

Both the Phosphorus Tribromide and Appel reaction methods offer reliable pathways for the synthesis of this compound. The choice of method may depend on the availability of reagents, desired scale of the reaction, and purification preferences. Proper execution of these protocols, with strict adherence to safety measures, will enable the successful synthesis of this important fluorinated intermediate for various research and development applications.

References

- 1. innospk.com [innospk.com]

- 2. Ethyl 3-bromo-2,2-difluoropropionate synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethyl, 3-bromo-2,2-difluoropropionate [lzchemical.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 10. Appel Reaction [organic-chemistry.org]

- 11. Appel reaction - Wikipedia [en.wikipedia.org]

- 12. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 13. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 14. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. rsc.org [rsc.org]

- 16. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

Application Notes and Protocols: Ethyl 3-bromo-2,2-difluoropropanoate in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2,2-difluoropropanoate (CAS No. 111773-24-1) is a key fluorinated building block in modern synthetic chemistry.[1] Its unique structure, featuring a reactive bromine atom and a difluoro-substituted carbon, makes it a valuable reagent for the introduction of the ethyl 2,2-difluoroacetate moiety into a wide range of molecules. This functional group is of significant interest in the pharmaceutical and agrochemical industries due to the beneficial effects of fluorine on metabolic stability, bioavailability, and lipophilicity of drug candidates and active ingredients.[1] These application notes provide an overview of the utility of this compound in nucleophilic substitution reactions and include generalized experimental protocols.

Chemical Properties and Reactivity

The chemical structure of this compound is characterized by an electrophilic carbon atom attached to the bromine, which is susceptible to attack by various nucleophiles. The presence of the two fluorine atoms on the adjacent carbon atom enhances the electrophilicity of the substitution site, facilitating nucleophilic displacement of the bromide ion.

Molecular Structure:

Key Properties:

| Property | Value |

| Molecular Formula | C₅H₇BrF₂O₂ |

| Molecular Weight | 217.01 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 111773-24-1 |

Applications in Nucleophilic Substitution

This compound serves as a versatile electrophile in S"N"2 reactions with a variety of nucleophiles, including amines, thiols, and phenols. These reactions provide a straightforward route to a diverse array of difluorinated compounds.

Reactions with Nitrogen Nucleophiles

The reaction with primary and secondary amines leads to the formation of β-amino acid derivatives, which are important precursors for the synthesis of peptides, heterocycles, and other biologically active molecules.

Reactions with Sulfur Nucleophiles

Thiolates, derived from thiols, readily displace the bromide to form the corresponding thioethers. These sulfur-containing difluorinated compounds are of interest for their potential applications in medicinal chemistry and materials science.

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides can be used to synthesize the corresponding ethers. The resulting difluorinated ethers are valuable intermediates in the synthesis of complex molecules, including agrochemicals and pharmaceuticals.

Experimental Protocols

Note: The following protocols are generalized procedures. Optimal reaction conditions (e.g., temperature, reaction time, solvent, and base) may vary depending on the specific substrate and should be determined empirically.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran, N,N-dimethylformamide)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

-

Add the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add this compound to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution with Thiols

This protocol outlines a general method for the reaction of this compound with a thiol.

Materials:

-

This compound

-

Thiol (1.0 - 1.2 equivalents)

-

A suitable base (e.g., potassium carbonate, sodium hydride) (1.1 - 1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., acetone, acetonitrile, tetrahydrofuran)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.

-

Carefully add the base to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

-

Slowly add this compound to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-